molecular formula C14H14N6 B12225097 6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12225097
M. Wt: 266.30 g/mol
InChI Key: FVPAPGYXWIPKHB-UHFFFAOYSA-N
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Description

6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a piperazine ring, which in turn is substituted with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution on the Piperazine Ring: The piperazine ring is then reacted with a pyrimidine derivative under suitable conditions to form the pyrimidinyl-piperazine intermediate.

    Formation of the Final Compound: The pyrimidinyl-piperazine intermediate is then reacted with a pyridine derivative to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly on the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases, including tuberculosis and cancer.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile: This compound has a similar structure but with a fluorophenyl group instead of a pyrimidine ring.

    6-[4-(Pyrazine-2-carbonyl)piperazine-1-yl]pyridine-3-carbonitrile: This compound features a pyrazine ring instead of a pyrimidine ring.

Uniqueness

6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H14N6/c15-9-12-1-2-13(17-10-12)19-5-7-20(8-6-19)14-3-4-16-11-18-14/h1-4,10-11H,5-8H2

InChI Key

FVPAPGYXWIPKHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NC=NC=C3

Origin of Product

United States

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